Ganglioside GD1

Descripción general

Descripción

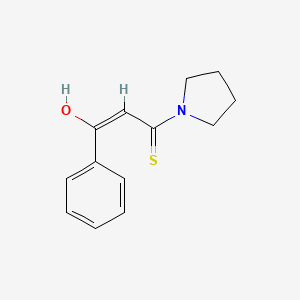

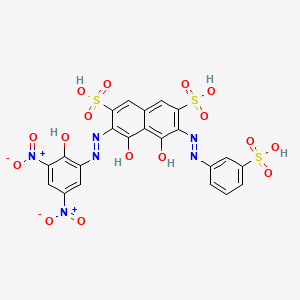

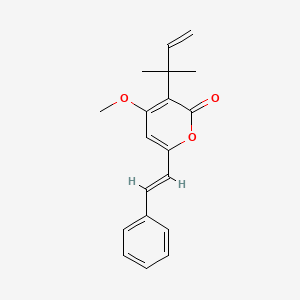

Gangliosides are structurally and functionally polymorphic sialic acid-containing glycosphingolipids that are widely distributed in the human body . They play important roles in protecting us against immune attacks, yet they can become targets for autoimmunity and act as receptors for microbes, like the influenza viruses, and toxins, such as the cholera toxin . GD1 ganglioside lipids belong to the group of gangliosides within the sphingolipids. Their structure consists of a ceramide backbone linked to an oligosaccharide unit made of six sugar molecules. Two of them are sialic acid .

Synthesis Analysis

The first synthesis of ganglioside GalNAc-GD1a, featuring efficient glycan assembly and a cyclic glucosyl ceramide as a versatile unit for ganglioside synthesis is described .

Molecular Structure Analysis

Gangliosides are sialic acid-containing glycosphingolipids that are most abundant in the nervous system . The molecular structural complexity increases manifold if one considers heterogeneity in the lipophilic components . GD1 ganglioside lipids belong to the group of gangliosides within the sphingolipids. Their structure consists of a ceramide backbone linked to an oligosaccharide unit made of six sugar molecules. Two of them are sialic acid .

Chemical Reactions Analysis

Gangliosides are synthesized in the Golgi apparatus by specific glycosyltransferases . The expression of these glycosyltransferases controls the steady-state levels of gangliosides at the cell surface . There are large differences in ganglioside composition between species and tissues .

Physical And Chemical Properties Analysis

Gangliosides are integral components of cell surface microdomains with sphingomyelin and cholesterol from which they participate in cell-cell recognition, adhesion, and signal transduction . They are primarily, but not exclusively, localized in the outer leaflets of plasma membranes .

Aplicaciones Científicas De Investigación

Ganglioside Profiling and Analysis : Gangliosides, including GD1, are crucial in numerous biological processes such as neuronal development and gastrointestinal health. A method combining chromatography and mass spectrometry has been developed for profiling gangliosides in biological membranes, which includes GD1 among other classes. This allows for sensitive and specific analysis of gangliosides in various biological samples (Rivas-Serna et al., 2015).

Cancer Treatment and Immunotherapy : Ganglioside GD2, closely related to GD1, is a tumor-associated antigen found in various human cancers. Because of its limited normal tissue distribution, GD2 has been safe for antibody targeting. Anti-GD2 antibody is now incorporated into standard care for treating high-risk metastatic neuroblastoma. Novel combinations of antibodies, cytokines, cells, and genetically engineered products targeting GD2 are rapidly advancing in clinical trials (Dobrenkov & Cheung, 2014).

Therapeutic Target for Diseases : GD2 ganglioside is overexpressed in various pediatric and adult tumors. Targeting GD2 with radiolabeled antibodies, bispecific antibodies, chimeric antigen receptor (CAR)-modified T cells, drug conjugates, nanoparticles, and vaccines shows promising clinical potential (Suzuki & Cheung, 2015).

Neurodegenerative Disease Treatment : Gangliosides, including GD1, play a significant role in neuroprotection and restoration. Clinical development of ganglioside replacement therapy for several neurodegenerative diseases is being reevaluated, with GM1, a ganglioside similar to GD1, showing potential in treating conditions like stroke, spinal cord injury, and Parkinson's disease (Magistretti et al., 2019).

Role in Central Nervous System (CNS) Diseases : Gangliosides, including GD1, are implicated in diseases affecting the CNS. Their differential distribution in the brain and involvement in cell recognition and signaling processes are crucial for understanding CNS diseases (Colsch et al., 2011).

Mecanismo De Acción

Target of Action

Gangliosides, including GD1, are sialylated glycosphingolipids that are widely distributed in the human body . They are the major glycoconjugates of nerve cells . The primary targets of Ganglioside GD1 are nerve cells, where they play important roles in protecting us against immune attacks . They are also involved in cell-cell and cell-matrix interactions .

Mode of Action

This compound modulates signaling by engaging in cis- and trans- interactions with a number of membrane receptors, adhesion molecules, and ion channels . They are enriched in cell membrane microdomains, often referred to as “lipid rafts”, and play important roles in the modulation of membrane proteins and ion channels, in cell signaling, and in the communication among cells .

Biochemical Pathways

The biosynthesis of this compound involves a common tetrasaccharide core with one or two sialic acids on the internal galactose and zero or one α2–3-linked sialic acid on the terminal galactose . The St3gal2 and St3gal3 gene products (ST3Gal-II and ST3Gal-III sialyltransferases) are largely responsible for ganglioside terminal α2-3 sialylation in the brain, synthesizing the major brain gangliosides GD1a and GT1b .

Pharmacokinetics

It is known that gangliosides are most abundant at the plasma membrane . Their hydrophobic ceramide tail inserts into the outer phospholipid leaflet, while the glycan headgroup extends outwardly . This suggests that they may have unique ADME properties that impact their bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. They play important roles in protecting host organs and tissues from complement attack by binding the complement regulatory protein factor H . They also have a strong impact on anti-tumor immunity and promote tumor progression . In addition, they can promote neurite outgrowth, promote or regulate cell survival, have a neuroprotective effect on toxic injury, and play a key role in neurogenesis maintenance .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression patterns of gangliosides vary in different tissues, during different life periods, as well as in different animals . Furthermore, gangliosides can become targets for autoimmunity and act as receptors for microbes, like the influenza viruses, and toxins, such as the cholera toxin .

Safety and Hazards

Patients with all types of GM1 gangliosidosis can have variable skeletal disease including pectus carinatum with spine and rib changes that lead to restrictive lung disease . A deficiency in the anchoring mechanism causes a hematological disorder, paroxysmal nocturnal hemoglobinuria (PNH), where affected blood cells become the target for complement attack .

Direcciones Futuras

Current obstacles that hinder more in-depth investigations and understanding of GM1 and the future directions in this field are discussed . The relationships between GM1 and neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, GM1 gangliosidosis, Huntington’s disease, epilepsy and seizure, amyotrophic lateral sclerosis, depression, alcohol dependence, etc., and the functional roles and therapeutic applications of GM1 in these disorders are also examined .

Análisis Bioquímico

Biochemical Properties

Ganglioside GD1 is involved in the processes of cell signaling through interactions with membrane proteins, many of which are receptors . It is also involved in the metabolism of biosynthesis and catabolism . The main sugars found in mammals are glucose, galactose, fucose, N-acetylgalactosamine, and N-acetyl-glucosamine .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It plays important roles in cell signaling, cell-to-cell communication, and immunomodulation . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It plays roles in the development and activities of brains, such as cell differentiation, neuritogenesis, neuroregeneration, signal transducing, memory, and cognition .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. It has been shown that this compound plays a key role in various functions of the central nervous system .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to exert neurotrophic and neuroprotective effects in various situations, including promotion of neuronal survival, neurite outgrowth, and neuronal differentiation in vivo and in cultured neurons .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is involved in the synthesis of gangliosides and complex metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is most abundant at the plasma membrane . Its hydrophobic ceramide tail inserts into the outer phospholipid leaflet, while the glycan headgroup extends outwardly and engages in cis (within the same membrane) as well as trans interactions (with molecules on other cells and in the extracellular space) that result in modulation of cell signaling and cell-to-cell communication .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function have been studied. It is most abundant at the plasma membrane . Changes in membrane this compound levels can indirectly affect membrane localization and function of a number of signaling proteins with glycosylphosphatidylinositol (GPI)- or palmitoyl-anchors, which display high affinity for gangliosides and sphingolipid-enriched membrane microdomains .

Propiedades

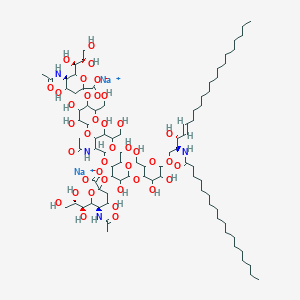

IUPAC Name |

disodium;(5R)-5-acetamido-2-[6-[3-acetamido-2-[4-[(5R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)icos-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H152N4O39.2Na/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-51(100)50(90-60(105)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)46-118-80-69(111)67(109)72(57(43-94)120-80)123-82-71(113)78(129-86(84(116)117)39-53(102)62(88-48(4)98)77(128-86)65(107)55(104)41-92)74(59(45-96)122-82)124-79-63(89-49(5)99)75(66(108)56(42-93)119-79)125-81-70(112)68(110)73(58(44-95)121-81)126-85(83(114)115)38-52(101)61(87-47(3)97)76(127-85)64(106)54(103)40-91;;/h34,36,50-59,61-82,91-96,100-104,106-113H,6-33,35,37-46H2,1-5H3,(H,87,97)(H,88,98)(H,89,99)(H,90,105)(H,114,115)(H,116,117);;/q;2*+1/p-2/b36-34+;;/t50-,51+,52?,53?,54-,55-,56?,57?,58?,59?,61+,62+,63?,64-,65-,66?,67?,68?,69?,70?,71?,72?,73?,74?,75?,76?,77?,78?,79?,80?,81?,82?,85?,86?;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLDKTAXQZEVQN-CUEXFKMESA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCCCC)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)OC5(CC([C@H](C(O5)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)OC6(CC([C@H](C(O6)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCCCC)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H150N4Na2O39 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1910.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12707-58-3 | |

| Record name | Ganglioside, GD1a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012707583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Indeno[1,2:4,5]imidazo[1,2-a]purine-10,12-dione, 3,5,5a,10a-tetrahydro-5a,10a-dihydroxy-](/img/no-structure.png)

![[(2R)-2-octadecanoyloxy-3-trityloxypropyl] octadecanoate](/img/structure/B576656.png)

![7H-Thiopyrano[2,3-g][1,3]benzothiazole](/img/structure/B576663.png)